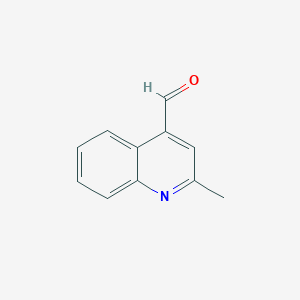

2-Methylquinoline-4-carbaldehyde

Description

Significance of Quinoline-Based Scaffolds as Pharmacophores and Building Blocks in Organic and Medicinal Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal and organic chemistry. tandfonline.comtandfonline.com This structural motif is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. chemicalbook.comsapub.org Consequently, quinoline derivatives are integral components in a multitude of clinically used drugs and natural products. Their therapeutic applications are extensive, encompassing roles as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. researchgate.netwikipedia.orgnih.gov

In medicinal chemistry, the quinoline nucleus serves as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. tandfonline.comnih.gov The structural rigidity and aromatic nature of the quinoline ring system provide a well-defined orientation for substituent groups to interact with biological receptors. researchgate.net This allows for the rational design of new therapeutic agents through the strategic functionalization of the quinoline core. nih.gov For instance, the renowned antimalarial drug, chloroquine, features a quinoline core, and its efficacy has spurred the development of numerous other quinoline-based antimalarial agents. bibliomed.org The value of the quinoline scaffold is further evidenced by its presence in drugs targeting a variety of diseases, from cancer to neurodegenerative disorders like Alzheimer's disease. nih.govbohrium.com

Beyond its role as a pharmacophore, the quinoline scaffold is a fundamental building block in organic synthesis. tandfonline.com Its chemical properties allow for a diverse array of transformations, including electrophilic and nucleophilic substitution reactions, which enable the construction of complex molecular architectures. researchgate.net The presence of the nitrogen atom in the heterocyclic ring influences the reactivity of the entire system, making it a versatile substrate for various synthetic methodologies. tandfonline.com Classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provide reliable routes to the quinoline core, while modern catalytic methods continue to expand the synthetic toolkit for creating functionalized quinoline derivatives. acs.orgwikipedia.org This synthetic accessibility, coupled with its inherent biological relevance, solidifies the quinoline scaffold's status as a high-value target in both academic and industrial research.

Role of Quinoline Carbaldehydes as Key Synthetic Intermediates

Within the diverse family of quinoline derivatives, quinoline carbaldehydes stand out as particularly valuable synthetic intermediates. The aldehyde functional group is one of the most versatile in organic chemistry, capable of undergoing a wide range of chemical transformations. This reactivity makes quinoline carbaldehydes powerful precursors for the synthesis of more complex, highly functionalized quinoline-based molecules. sci-hub.senih.gov

The aldehyde group can be readily converted into a variety of other functional groups or used in carbon-carbon bond-forming reactions. For example, quinoline carbaldehydes can undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form new heterocyclic rings fused to the quinoline system. nih.gov They are also key starting materials for the synthesis of Schiff bases through condensation with primary amines. These Schiff bases can then be used in subsequent reactions to create diverse molecular scaffolds, including azetidinones and thiazolidinones, which are themselves of interest in medicinal chemistry. nih.govrsc.org

Furthermore, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of quinoline derivatives. researchgate.net For instance, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehydes with sodium borohydride (B1222165) yields the corresponding alcohols, which can be further modified. researchgate.netnih.gov Quinoline carbaldehydes also participate in multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. nih.gov The versatility of quinoline carbaldehydes is exemplified by the extensive chemistry of 2-chloroquinoline-3-carbaldehyde, which has been used to synthesize a vast array of fused heterocyclic systems with potential biological activities. rsc.org This highlights the pivotal role of the carbaldehyde functional group in expanding the chemical space accessible from the quinoline scaffold.

Academic Research Perspectives on 2-Methylquinoline-4-carbaldehyde and Related Structural Motifs

Academic research on this compound and its structural analogs is primarily driven by their potential as precursors for novel therapeutic agents and functional materials. While direct studies on this compound itself are not as prevalent as those on its corresponding carboxylic acid, its significance as a synthetic intermediate is well-recognized. The presence of both a reactive aldehyde group at the 4-position and a methyl group at the 2-position offers multiple sites for chemical modification, making it a valuable building block for creating diverse molecular libraries.

A significant body of research has focused on the synthesis of the closely related 2-methylquinoline-4-carboxylic acid . tandfonline.comresearchgate.netsci-hub.se The Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid, is a classical method for preparing quinoline-4-carboxylic acids. tandfonline.comtandfonline.com Recent studies have explored variations of this reaction to improve yields and expand its scope, including the discovery that under certain conditions, a reaction between an aromatic amine and pyruvic acid can directly lead to 2-methylquinoline-4-carboxylic acid derivatives. tandfonline.comsci-hub.se The order of addition of reactants in the Doebner reaction has been shown to be crucial in determining the final product, with the formation of 2-methylquinoline-4-carboxylic acid being identified as a potential by-product that can be selectively synthesized. tandfonline.comsci-hub.se

The resulting 2-methylquinoline-4-carboxylic acids are themselves important intermediates. For example, they can be converted into their corresponding hydrazides, such as 2-methylquinoline-4-carboxylic acid hydrazide , which can then be used to synthesize a variety of heterocyclic systems with potential biological activities. chemicalbook.com The synthesis of such derivatives often involves the initial formation of the carboxylic acid, followed by esterification and subsequent reaction with hydrazine (B178648) hydrate (B1144303). nih.gov

Derivatives of the 2-methylquinoline (B7769805) scaffold have been investigated for their potential anticancer activities. rsc.org For instance, a series of substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing promising selective anticancer properties. rsc.org

The reactivity of related quinoline carbaldehydes, such as 7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde (B2583164) , has also been explored. This compound has been used as a starting material to synthesize a range of derivatives, including thiosemicarbazones, thiazoles, and chromenes, which have been evaluated for their biological potential. bibliomed.org The reactions of these carbaldehydes with various nucleophiles underscore their utility in building complex heterocyclic structures.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C11H9NO | cookechem.com |

| Molecular Weight | 171.2 g/mol | cookechem.com |

| CAS Number | 6760-22-1 | cookechem.com |

| MDL Number | MFCD08052651 | cookechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNFCDOWRMQIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543980 | |

| Record name | 2-Methylquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6760-22-1 | |

| Record name | 2-Methylquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoline-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylquinoline 4 Carbaldehyde and Cognate Quinolyl Aldehydes

Direct Formylation Approaches for Quinolyl Aldehyde Synthesis

Direct formylation methods involve the introduction of a formyl group onto a pre-existing quinoline (B57606) ring system. These approaches are often favored for their atom economy and straightforward nature.

Chemoselective Oxidation of Methylquinolines using Hypervalent Iodine(III) Reagents

A modern and efficient method for the synthesis of quinoline-4-carbaldehydes involves the chemoselective oxidation of the corresponding 4-methylquinolines. researchgate.net Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), have emerged as powerful oxidants for this transformation. researchgate.netorganic-chemistry.orgacs.org This metal-free approach offers mild reaction conditions and a high degree of chemoselectivity, avoiding the over-oxidation to the carboxylic acid that can be a challenge with other methods. researchgate.net The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. researchgate.net This method demonstrates good functional group tolerance, making it a valuable tool for the synthesis of a variety of substituted quinoline-4-carbaldehydes. researchgate.net

The synergistic use of hypervalent iodine reagents with visible-light-induced photoredox catalysis has further expanded the scope of these transformations, allowing for novel reaction pathways. nih.govnih.gov These reagents can act as powerful oxidants in various organic reactions, including aminations and heterocyclizations. acs.orgthieme-connect.de

Oxidation of Methylquinolines via Selenium Dioxide (General Methodologies for Quinoline Carbaldehydes)

A classical and still widely used method for the oxidation of methyl-substituted N-heteroaromatics, including methylquinolines, is the use of selenium dioxide (SeO₂). nih.govchemicalbook.com This reagent can selectively oxidize a methyl group to a formyl group. nih.govwikipedia.org The reaction is typically carried out by heating the methylquinoline with selenium dioxide in a solvent like dioxane or xylene. nih.govresearchgate.net

It is a well-established principle that the 2-methyl group in compounds like 2,4-dimethylquinoline (B72138) is more susceptible to oxidation by selenium dioxide than the 4-methyl group. nih.gov However, this method can sometimes lead to over-oxidation, yielding the corresponding carboxylic acid, and a significant drawback is the toxicity of selenium dioxide. researchgate.net Despite these limitations, the Riley oxidation remains a valuable tool in organic synthesis. wikipedia.org

Vilsmeier-Haack and Duff Aldehyde Synthesis Methodologies Applied to Quinoline Scaffolds

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. niscpr.res.inthieme-connect.com It utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inthieme-connect.com This reaction has been successfully applied to the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in The reaction of the Vilsmeier reagent with activated quinoline derivatives can also lead to formylation at various positions, depending on the substituents present on the quinoline ring. nih.gov For instance, the reaction can be used for the double formylation of certain quinoline derivatives. nih.gov

The Duff reaction is another classical method for the formylation of aromatic compounds, particularly phenols. wikipedia.orgchem-station.comuni.edu It employs hexamethylenetetramine as the formylating agent in an acidic medium, typically with glycerol (B35011) and boric acid. uni.edu While generally known for modest yields, it provides a means to introduce a formyl group ortho to a hydroxyl group. wikipedia.org Its application to quinoline scaffolds, particularly hydroxyquinolines, has been explored. ecu.edu For example, the Duff reaction has been used in the synthesis of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde. nih.gov However, the reaction can be sensitive to the substituents on the quinoline ring and may result in low yields or impure products. ecu.edu

| Reaction | Reagents | Typical Substrates | Key Features |

|---|---|---|---|

| Chemoselective Oxidation | Hypervalent Iodine(III) Reagents (e.g., PIDA) | 4-Methylquinolines | Metal-free, mild conditions, high chemoselectivity. researchgate.net |

| Selenium Dioxide Oxidation | Selenium Dioxide (SeO₂) | Methylquinolines | Classical method, potential for over-oxidation. nih.gov |

| Vilsmeier-Haack Reaction | POCl₃, DMF | N-Arylacetamides, activated quinolines | Versatile for formylation and cyclization. niscpr.res.in |

| Duff Reaction | Hexamethylenetetramine, acid | Hydroxyquinolines | Ortho-formylation of phenols, often low yields. wikipedia.org |

Condensation and Cyclization Reactions Utilizing Precursors

An alternative to direct formylation is the construction of the quinoline ring system with the aldehyde functionality already incorporated or introduced from a precursor molecule.

Doebner Reaction and its Variants Leading to Quinoline-4-Carboxylic Acid Derivatives and Potential Aldehyde Intermediates

The Doebner reaction is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.govresearchgate.net This reaction is a powerful tool for accessing a wide variety of substituted quinoline-4-carboxylic acids, which can be precursors to the corresponding aldehydes. nih.govtandfonline.comtandfonline.com The reaction conditions can be modified to accommodate anilines with both electron-donating and electron-withdrawing groups. nih.govnih.gov While the classical Doebner reaction can sometimes suffer from low yields, modern variations have been developed to improve its efficiency, including the use of catalysts and environmentally benign solvent systems. researchgate.nettandfonline.comtandfonline.com

Interestingly, under certain conditions, the reaction between an aromatic amine and pyruvic acid can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives as by-products. sci-hub.se This occurs through a proposed mechanism involving the reaction of two equivalents of pyruvic acid with the aniline. sci-hub.se These carboxylic acids can then potentially be converted to the desired 2-methylquinoline-4-carbaldehyde through standard functional group transformations.

Wittig-Olefination–Claisen-Rearrangement Protocols for Substituted Quinoline-4-Carbaldehydes

A multi-step but highly effective strategy for the synthesis of substituted quinoline-4-carbaldehydes, including 3-methylquinoline-4-carbaldehyde, involves a Wittig olefination followed by a Claisen rearrangement. beilstein-journals.orgnih.govd-nb.info This sequence typically begins with the Wittig reaction of an o-nitrobenzaldehyde with a suitable phosphorane to form a vinyl ether. beilstein-journals.orgd-nb.info Subsequent heating of the vinyl ether induces a Claisen rearrangement to afford a pentenal derivative. beilstein-journals.orgd-nb.info This tandem Wittig-Claisen reaction is a powerful method for constructing complex acyclic structures that can then be cyclized. wikipedia.org

| Reaction | Key Steps | Starting Materials | Product |

|---|---|---|---|

| Doebner Reaction | Three-component condensation | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid nih.gov |

| Wittig-Olefination–Claisen-Rearrangement | Wittig reaction, Claisen rearrangement, Protection, Oxidative cleavage, Reductive cyclization | o-Nitrobenzaldehyde, Phosphorane | Substituted Quinoline-4-carbaldehyde (B127539) beilstein-journals.orgd-nb.info |

Friedländer and Related Cyclization Strategies for Quinoline Framework Construction

The construction of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this bicyclic system. The Friedländer annulation, in particular, stands out as a direct and versatile method. nih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, such as 2,4-dimethylquinoline, the Friedländer reaction can be employed. For instance, the reaction of 2-aminoacetophenone (B1585202) with acetylacetone (B45752) can yield 2,4-dimethylquinoline, which can then be selectively oxidized at the 4-methyl position. A study reported the synthesis of 3-acetyl-2,4-dimethylquinoline with a 95% yield using a hydrazine-functionalized Hf-UiO-66 MOF as a solid heterogeneous catalyst at 100 °C over 20 hours. nih.gov

The Pfitzinger reaction provides an alternative and efficient route to quinoline-4-carboxylic acids, which are direct precursors to the corresponding aldehydes. This reaction utilizes isatin (B1672199) or its derivatives and a carbonyl compound in the presence of a base. usc.edu.au The synthesis of 2-methylquinoline-4-carboxylic acid, a key intermediate, is a classic example of the Pfitzinger reaction, where isatin is condensed with acetone. researchgate.net This reaction is known to be generally efficient, with yields of up to 80% reported for 2-methylquinoline-4-carboxylic acid. nih.gov A modified procedure involves the initial ring-opening of isatin with an alkali before the addition of the ketone, which has been shown to afford 2-methylquinoline-4-carboxylic acid in yields greater than 60%. jptcp.com

The Combes quinoline synthesis is another valuable method for preparing 2,4-disubstituted quinolines. asianpubs.org This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. While not directly yielding the target aldehyde, it can be used to synthesize 2,4-dimethylquinoline, a precursor that can be subsequently oxidized.

The Doebner-von Miller reaction is a modification of the Skraup synthesis and typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. nih.govwikipedia.org For the synthesis of 2-methylquinoline (B7769805), aniline can be reacted with crotonaldehyde. usc.edu.au This method, however, would necessitate a subsequent formylation step at the 4-position to yield this compound. The reaction is often catalyzed by Brønsted or Lewis acids. wikipedia.org

| Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compound | Polysubstituted quinolines | Direct and versatile method for quinoline synthesis. nih.gov |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | Efficient route to precursors of quinoline-4-carbaldehydes. usc.edu.au |

| Combes Synthesis | Aniline + β-Diketone | 2,4-Disubstituted quinolines | Useful for synthesizing precursors like 2,4-dimethylquinoline. asianpubs.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Substituted quinolines | Requires subsequent functionalization for the target molecule. wikipedia.org |

Advanced and Environmentally Conscious Synthetic Protocols

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the emergence of metal-free, organocatalytic, microwave-assisted, and solvent-free approaches for the synthesis of quinoline derivatives.

Metal-Free and Organocatalytic Approaches in Quinoline Synthesis

A significant advancement in the synthesis of quinoline-4-carbaldehydes is the development of metal-free oxidation methods. A convenient protocol for the chemoselective oxidation of 4-methylquinolines to their corresponding 4-carbaldehydes utilizes hypervalent iodine(III) reagents as the oxidant. researchgate.net This method is characterized by its mild reaction conditions, good yields, and high functional group tolerance. The reaction is typically carried out using reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of an acid in a solvent like dimethyl sulfoxide (DMSO).

Organocatalysis has also been applied to classical quinoline syntheses. For instance, the first proline-catalyzed Friedländer annulation has been reported for the regioselective synthesis of 2-substituted quinoline derivatives. researchgate.net While not directly demonstrated for this compound, this approach highlights the potential of organocatalysts to promote these cyclization reactions under milder conditions.

Microwave-Assisted and Solvent-Free Methodologies for Quinoline Derivatives

Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times and improve yields. nih.gov In the context of quinoline synthesis, microwave irradiation has been successfully applied to the Combes synthesis of 2-methyl-4-quinolinones from anilines and ethyl acetoacetate (B1235776) under solvent-free conditions using a reusable acidic resin as a catalyst. asianpubs.orgasianpubs.org This approach offers an efficient and environmentally friendly alternative to traditional heating methods.

Solvent-free conditions are another hallmark of green chemistry, minimizing waste and often simplifying product isolation. A simple one-step heterogeneous catalytic cyclization has been employed to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones using Hβ zeolite as a catalyst under solvent-free conditions. nih.gov

| Methodology | Key Features | Example Application |

|---|---|---|

| Metal-Free Oxidation | Avoids toxic metal catalysts, mild conditions. | Oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine reagents. researchgate.net |

| Organocatalysis | Uses small organic molecules as catalysts, often milder conditions. | Proline-catalyzed Friedländer annulation for 2-substituted quinolines. researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Combes synthesis of 2-methyl-4-quinolinones under solvent-free conditions. asianpubs.orgasianpubs.org |

| Solvent-Free Synthesis | Environmentally friendly, reduced waste, simplified workup. | Zeolite-catalyzed synthesis of 2,4-disubstituted quinolines. nih.gov |

Chemo- and Regioselective Synthesis Strategies

The selective introduction of functional groups onto the quinoline core is crucial for the synthesis of specific target molecules like this compound. Regioselective C-H functionalization has emerged as a powerful tool in this regard. nih.gov While direct C4-formylation of 2-methylquinoline can be challenging, strategies involving the directed functionalization of quinoline N-oxides have been developed.

Furthermore, the regioselectivity of classical reactions can be controlled. For example, in the synthesis of 2-methylquinoline-4-carboxylic acid derivatives via a Doebner-type reaction, it was found that for aniline derivatives, ring closure occurs at the position with less steric hindrance, demonstrating regioselectivity.

Synthesis of Substituted this compound Derivatives with Varied Functional Groups

The 4-carbaldehyde group of this compound is a versatile handle for the synthesis of a wide array of derivatives with diverse functional groups. This aldehyde can readily undergo condensation reactions with various nucleophiles to form imines, hydrazones, and other related structures.

The synthesis of various quinoline-carbaldehyde derivatives has been a subject of interest in medicinal chemistry, with new compounds being evaluated as potential therapeutic agents.

Chemical Reactivity and Advanced Derivatization Strategies of 2 Methylquinoline 4 Carbaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde functional group at the C4 position of 2-methylquinoline (B7769805) is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs and functionalities.

The electrophilic carbon of the aldehyde group readily undergoes nucleophilic attack by primary amines, hydrazines, and alcohols. msu.edumasterorganicchemistry.comyoutube.com The reaction with primary amines leads to the formation of imines, also known as Schiff bases, through a nucleophilic addition-elimination process. libretexts.org This reaction is typically reversible and can be catalyzed by acid. msu.edu The initial nucleophilic addition of the amine to the carbonyl carbon forms a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the corresponding imine. libretexts.org

Similarly, condensation with hydrazines and their derivatives, such as phenylhydrazine, results in the formation of hydrazones. rsc.orgnih.gov These reactions are valuable for synthesizing a wide range of heterocyclic compounds. rsc.org For instance, the condensation of 2-chloroquinoline-3-carbaldehydes with hydrazine (B178648) hydrate (B1144303) produces hydrazones, which can then be reacted with other aldehydes to form more complex hydrazono-quinolines. rsc.org

The reaction of 2-methylquinoline-4-carbaldehyde with alcohols, in the presence of an acid catalyst, can lead to the formation of hemiacetals and acetals. libretexts.org The alcohol acts as a nucleophile, attacking the carbonyl carbon. libretexts.org This reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the acetal. libretexts.org Intramolecular versions of this reaction are also possible if the quinoline (B57606) scaffold contains a suitably positioned hydroxyl group, leading to the formation of cyclic hemiacetals. libretexts.org

| Reactant Class | Product Type | Key Features |

| Primary Amines | Imines (Schiff Bases) | Reversible, acid-catalyzed, proceeds via a carbinolamine intermediate. msu.edulibretexts.org |

| Hydrazines | Hydrazones | Used to synthesize various heterocyclic systems. rsc.org |

| Alcohols | Hemiacetals/Acetals | Reversible, acid-catalyzed, driven by water removal. libretexts.org |

The aldehyde functionality of this compound can participate in aldol (B89426) condensation reactions, a powerful tool for constructing new carbon-carbon bonds and increasing molecular complexity. masterorganicchemistry.com In a base-catalyzed aldol addition, an enolate ion, generated from a compound with an acidic α-hydrogen, attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com This results in the formation of a β-hydroxy aldehyde or ketone, known as the aldol addition product. masterorganicchemistry.com

A variation of this reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde (like this compound) with a ketone in the presence of a base. libretexts.org This cross-condensation is particularly effective when the aldehyde lacks α-hydrogens, preventing self-condensation.

As mentioned, the reaction of this compound with primary amines yields Schiff bases (imines). researchgate.netfud.edu.ng These compounds are characterized by the C=N double bond, also known as an azomethine group. fud.edu.ng The formation of Schiff bases typically occurs through a condensation reaction where a molecule of water is eliminated. fud.edu.ngekb.eg

| Reactant Amine | Resulting Schiff Base | Potential Subsequent Reactions |

| Primary Aromatic Amines | N-Aryl imines | Metal complexation, cyclization reactions. rsc.orgfud.edu.ng |

| Substituted Hydrazines | Hydrazones | Further condensation, cyclization. rsc.org |

| Amino-functionalized heterocycles | Heterocyclic imines | Synthesis of fused heterocyclic systems. ekb.eg |

Olefination reactions provide a direct method for converting the aldehyde group of this compound into a carbon-carbon double bond, leading to the formation of styrylquinolines. nih.govresearchgate.net These compounds, which contain a quinoline ring linked to a styrene-like moiety, are of significant interest due to their potential biological activities. researchgate.net

One common method for achieving this transformation is the Knoevenagel-type condensation reaction. nih.gov In this reaction, this compound is reacted with a compound containing an active methylene (B1212753) group, such as an aromatic aldehyde, in the presence of a catalyst like indium trichloride. nih.govdntb.gov.ua This leads to the formation of 2,4-distyrylquinolines. nih.gov

Another approach is the Perkin-like reaction, where 2-methylquinoline-4-carboxylic acids are condensed with aromatic aldehydes. researchgate.net This method has been successfully employed to synthesize various 2-styrylquinoline (B1231325) derivatives. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of these olefination reactions.

Reactions Involving the Quinoline Core and Peripheral Substituents

The quinoline ring system itself can undergo substitution reactions, although the reactivity of specific positions is influenced by the existing substituents. Nucleophilic substitution reactions on the quinoline ring are particularly relevant, especially when a good leaving group, such as a halogen, is present. For example, in 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group can be displaced by various nucleophiles, including thiols, hydrazines, and azide (B81097) ions, to yield a range of 4-substituted quinolinones. mdpi.com

The reactivity of different positions on the quinoline ring towards nucleophilic substitution can vary. For instance, in 2,4-dichloro-8-methylquinoline, hydrazination may occur preferentially at the 4-position, while the 2-position remains unreactive under the same conditions. mdpi.com However, the nature of the leaving group at position 2 can influence its susceptibility to nucleophilic attack. mdpi.com

Redox Chemistry of Quinoline Derivatives (e.g., Oxidation of Carboxylic Acid to Aldehyde)

The transformation between carboxylic acids and aldehydes represents a fundamental redox process in organic chemistry. While the oxidation of aldehydes to carboxylic acids is a common and energetically favorable reaction, the reverse transformation—the selective oxidation of a carboxylic acid to an aldehyde—is a more challenging endeavor. organic-chemistry.orgchemguide.co.uk This section will focus on the redox chemistry pertinent to the conversion of 2-methylquinoline-4-carboxylic acid to this compound, a key synthetic step that typically involves reduction rather than direct oxidation.

Direct oxidation of a carboxylic acid to an aldehyde is generally not a feasible process as it would require an oxidant to selectively stop at the aldehyde stage without further oxidation. Aldehydes are inherently more susceptible to oxidation than their corresponding carboxylic acids. chemguide.co.uk Therefore, the synthesis of this compound from its carboxylic acid precursor necessitates a reductive approach.

The reduction of carboxylic acids to aldehydes is a well-established transformation in organic synthesis, often requiring the use of specific reagents to prevent over-reduction to the corresponding alcohol. Several methods can be employed for this conversion:

Conversion to an Activated Intermediate: A common strategy involves the initial conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride, an ester, or an N,O-dimethylhydroxylamide (Weinreb amide). These intermediates can then be reduced to the aldehyde using a variety of reducing agents. For instance, the Rosenmund reduction utilizes catalytic hydrogenation of an acyl chloride to yield an aldehyde. organic-chemistry.org Similarly, the reduction of a Weinreb amide with a suitable hydride reagent like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4) at low temperatures selectively affords the aldehyde.

Direct Reduction: More recent methodologies have focused on the direct reduction of carboxylic acids to aldehydes, bypassing the need for an activation step. These methods often employ specialized catalytic systems. For example, the combination of a nickel precatalyst, an activator such as dimethyl dicarbonate, and a silane (B1218182) reducing agent has been shown to effectively convert a wide range of carboxylic acids to their corresponding aldehydes with high yields and no significant over-reduction to the alcohol. organic-chemistry.org

The choice of method for the reduction of 2-methylquinoline-4-carboxylic acid to this compound would depend on factors such as the desired yield, functional group tolerance, and the scale of the reaction. The presence of the quinoline ring, a heterocyclic aromatic system, may influence the choice of reagents to avoid undesired side reactions on the ring itself.

Cascade, Tandem, and Multicomponent Reactions Employing this compound

The strategic use of complex starting materials in cascade, tandem, and multicomponent reactions (MCRs) offers a powerful and efficient approach to the synthesis of intricate molecular architectures from simple precursors in a single operation. nih.gov this compound, with its reactive aldehyde functionality and quinoline scaffold, is a valuable building block for such transformations, enabling the rapid construction of diverse heterocyclic systems.

While specific examples detailing the use of this compound in these complex reactions are emerging, the reactivity of quinoline aldehydes in MCRs is well-documented, particularly in the synthesis of other quinoline derivatives and fused heterocyclic systems. These reactions often leverage the electrophilic nature of the aldehyde carbonyl group to initiate a sequence of bond-forming events.

Multicomponent Reactions (MCRs):

MCRs are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. frontiersin.org The Doebner reaction, a classic MCR for the synthesis of quinoline-4-carboxylic acids, involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. sci-hub.seacs.orgnih.gov In a modified version of this reaction, a quinoline carboxaldehyde can itself serve as the aldehyde component, leading to the formation of more complex quinoline structures. tandfonline.com

Another prominent example is the Ugi four-component reaction (Ugi-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Research has demonstrated the successful application of a substituted quinoline-3-carbaldehyde in an Ugi-4CR to produce quinoline-based peptidomimetics, highlighting the suitability of quinoline aldehydes as substrates in these powerful transformations. frontiersin.org This suggests that this compound would be a viable substrate for similar MCRs, allowing for the introduction of diverse substituents at the 4-position of the quinoline ring.

Cascade and Tandem Reactions:

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need for isolating intermediates. nih.gov The design of such reactions often relies on a trigger event, which can be the reaction of an aldehyde. For instance, a Knoevenagel condensation initiated by an aldehyde can be the first step in a cascade sequence leading to the formation of complex polycyclic structures. nih.gov

The following table provides an overview of representative multicomponent reactions where quinoline aldehydes or similar aromatic aldehydes are employed, illustrating the potential synthetic pathways for this compound.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Doebner Reaction | Aniline | Aldehyde (e.g., Quinoline Carboxaldehyde) | Pyruvic Acid | - | Quinoline-4-carboxylic acid |

| Ugi Reaction | Aldehyde (e.g., Quinoline Carboxaldehyde) | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide |

| Pfitzinger Reaction | Isatin (B1672199) | Carbonyl Compound (e.g., Aldehyde) | Base | - | Quinoline-4-carboxylic acid |

| Hantzsch Dihydropyridine Synthesis | Aldehyde | β-Ketoester (2 equiv.) | Ammonia | - | Dihydropyridine |

This table is interactive. You can sort the data by clicking on the column headers.

The application of this compound in these and other yet-to-be-discovered cascade, tandem, and multicomponent reactions holds significant promise for the efficient synthesis of novel and structurally diverse compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of 2 Methylquinoline 4 Carbaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Analysis

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure and connectivity of atoms within 2-methylquinoline-4-carbaldehyde can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) ring, the methyl group protons, and the aldehyde proton.

The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The methyl group protons (at position 2) would likely appear as a sharp singlet further upfield, estimated to be around δ 2.5-3.0 ppm. chemicalbook.com The aromatic protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (δ 7.0-9.0 ppm), arising from spin-spin coupling with adjacent protons. For instance, the proton at position 3, being adjacent to the aldehyde group, is expected to be deshielded and appear at a relatively downfield chemical shift.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-aldehyde | 10.1 - 10.3 | s (singlet) |

| H-3 | 8.0 - 8.2 | s (singlet) |

| H-5 | 8.2 - 8.4 | d (doublet) |

| H-6 | 7.6 - 7.8 | t (triplet) |

| H-7 | 7.8 - 8.0 | t (triplet) |

| H-8 | 8.1 - 8.3 | d (doublet) |

| CH₃ (at C-2) | 2.7 - 2.9 | s (singlet) |

Note: These are predicted values based on known data for similar quinoline structures and may vary slightly from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms and their chemical environments. The spectrum for this compound would display distinct signals for each of the 11 carbon atoms.

The aldehydic carbon (C-4 carbaldehyde) is expected to have a chemical shift in the highly deshielded region of δ 190-200 ppm. The quaternary carbons of the quinoline ring, such as C-2, C-4, C-8a, and C-4a, will also show characteristic signals. The methyl carbon (at C-2) will appear in the upfield region, typically around δ 20-25 ppm. sci-hub.se The remaining aromatic carbons will resonate in the δ 120-150 ppm range.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-aldehyde | 193 |

| C-2 | 158 |

| C-3 | 122 |

| C-4 | 149 |

| C-4a | 129 |

| C-5 | 130 |

| C-6 | 128 |

| C-7 | 131 |

| C-8 | 125 |

| C-8a | 148 |

| CH₃ (at C-2) | 25 |

Note: These are predicted values based on known data for similar quinoline structures and may vary slightly from experimental values. sci-hub.se

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between protons and carbons, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would reveal the coupling network among the aromatic protons, helping to assign their specific positions on the quinoline ring. For example, a cross-peak between the signals for H-5 and H-6 would confirm their adjacency.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds (and sometimes four). HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For this compound, key HMBC correlations would be expected between:

The aldehyde proton and C-3 and C-4.

The methyl protons and C-2 and C-3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₁₁H₉NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 171.0684. The protonated molecule [M+H]⁺ would have an exact mass of approximately 172.0757. An experimental HRMS measurement confirming this exact mass would strongly support the proposed molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture by gas chromatography and then provides mass spectra for each component. For a purified sample of this compound, GC-MS would show a single major peak in the chromatogram, confirming its purity.

The mass spectrum obtained from the GC-MS analysis would display the molecular ion peak (M⁺) at m/z 171. The fragmentation pattern would be characteristic of the quinoline ring system and the aldehyde substituent. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals. For this compound, expected fragmentation could include:

Loss of the aldehyde group (-CHO), resulting in a fragment at m/z 142.

Loss of a hydrogen atom, leading to a fragment at m/z 170.

Further fragmentation of the quinoline ring system.

Analysis of these fragments helps to piece together the structure of the original molecule, providing corroborating evidence for the structure elucidated by NMR.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For quinoline-4-carbaldehyde (B127539), comprehensive FTIR analysis has been performed, and these findings are largely transferable to this compound, with expected variations arising from the additional methyl group.

Theoretical and experimental studies on the parent compound, quinoline-4-carbaldehyde, have identified two stable conformers based on the orientation of the aldehyde group relative to the quinoline ring. nih.gov The most stable conformer is stabilized by a weak hydrogen bond between the aldehyde's oxygen atom and a hydrogen atom on the quinoline ring. The vibrational frequencies for this ground state conformer show excellent agreement with experimental data. nih.gov

The introduction of a methyl group at the C2 position in this compound is expected to introduce characteristic C-H stretching and bending vibrations. Furthermore, it may induce slight shifts in the frequencies of the quinoline ring and aldehyde group vibrations due to electronic and steric effects.

Key vibrational modes identified for the closely related quinoline-4-carbaldehyde are summarized below. These assignments provide a robust framework for interpreting the FTIR spectrum of this compound.

Table 1: Selected FTIR Vibrational Frequencies and Assignments for Quinoline-4-carbaldehyde

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3050 | ν(C-H) | Aromatic C-H stretching vibrations of the quinoline ring. |

| ~2850 | ν(C-H) | C-H stretching vibration of the aldehyde group. |

| ~1700 | ν(C=O) | Strong, characteristic carbonyl stretching of the aldehyde. |

| ~1600-1450 | ν(C=C), ν(C=N) | Aromatic ring stretching vibrations. |

| ~1400 | δ(C-H) | In-plane bending of the aldehyde C-H group. |

| ~1200 | ν(C-C) | Inter-ring C-C stretching. |

Data adapted from studies on quinoline-4-carbaldehyde. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon framework of the quinoline ring system.

For quinoline-4-carbaldehyde, both FT-Raman and Dispersive-Raman spectra have been recorded, providing a detailed vibrational profile. nih.gov The principles and many of the observed frequencies are directly applicable to this compound. The symmetric vibrations of the quinoline ring are typically strong and well-defined in the Raman spectrum. The C=O stretching vibration, while prominent in FTIR, also appears in the Raman spectrum, though often with lower intensity.

The addition of the 2-methyl group would be clearly observable in the Raman spectrum, with characteristic signals for symmetric and asymmetric C-H stretching and bending modes of the methyl group.

Table 2: Selected Raman Shifts and Assignments for Quinoline-4-carbaldehyde

| Raman Shift (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3060 | ν(C-H) | Aromatic C-H stretching vibrations. |

| ~1700 | ν(C=O) | Carbonyl stretching of the aldehyde group. |

| ~1620 | ν(C=C) | Ring stretching mode. |

| ~1580 | ν(C=C) | Ring stretching mode. |

| ~1380 | Ring breathing mode, characteristic of the quinoline system. |

Data adapted from studies on quinoline-4-carbaldehyde. nih.gov The addition of a methyl group at the C2 position would introduce its own characteristic C-H stretching and bending modes.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum reveals information about the extent of conjugation and the types of electronic transitions occurring, primarily π→π* and n→π* transitions.

The UV-Vis spectrum of this compound is characterized by absorptions originating from the conjugated quinoline system, which is extended by the carbonyl group of the aldehyde. The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.

π→π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the extended π-system of this compound, these transitions are expected to result in strong absorption bands, typically in the UV region. The conjugation between the quinoline ring and the carbaldehyde group lowers the energy gap, shifting the absorption to longer wavelengths compared to unsubstituted quinoline. acs.org

n→π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are lower in energy than π→π* transitions and result in a weaker absorption band at a longer wavelength, often appearing as a shoulder on the main absorption peak. youtube.commasterorganicchemistry.com

Studies on related quinoline derivatives show that the absorption maxima (λmax) are sensitive to solvent polarity. acs.org In polar solvents, a blue shift (to shorter wavelengths) of the n→π* transition is often observed due to the stabilization of the non-bonding orbital by solvent interactions. youtube.com The methyl group at the C2 position is an electron-donating group and may cause a slight red shift (to longer wavelengths) in the absorption maxima compared to the parent quinoline-4-carbaldehyde due to its effect on the electronic structure of the conjugated system.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbital Change | Expected Wavelength Range | Characteristics |

|---|---|---|---|

| π→π* | π → π* | ~230-350 nm | High intensity (strong absorption) |

Expected transitions based on the general principles of UV-Vis spectroscopy for conjugated carbonyl compounds and data for related quinoline derivatives. acs.orgyoutube.commasterorganicchemistry.com

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

While a specific crystal structure for this compound is not publicly available in the searched literature, data from closely related quinoline derivatives provide significant insight into the expected solid-state structure. For instance, the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde has been determined, confirming the planarity of the quinoline ring system and detailing the intermolecular interactions that stabilize its crystal packing. researchgate.net Similarly, the crystal structure of quinoline-2-carbaldehyde shows two independent molecules in the asymmetric unit, linked by weak C—H⋯O interactions. researchgate.net

Based on these related structures, a crystal structure of this compound would be expected to feature:

A largely planar quinoline ring system.

Potential for weak intermolecular C—H⋯O hydrogen bonds involving the aldehyde group and hydrogen atoms on adjacent molecules.

π–π stacking interactions between the aromatic quinoline rings of neighboring molecules, which are a common feature in the crystal packing of such planar aromatic systems. iucr.org

The precise crystallographic parameters, such as the space group and unit cell dimensions, can only be determined through experimental analysis of a suitable single crystal.

Table 4: Illustrative Crystallographic Data from a Related Quinoline Derivative (Quinoline-2-carbaldehyde)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0639 |

| b (Å) | 21.564 |

| c (Å) | 10.698 |

| β (°) | 107.884 |

| Volume (ų) | 1550.9 |

Data from the single-crystal X-ray diffraction study of quinoline-2-carbaldehyde. researchgate.net This serves as an example of the type of data obtained from such an analysis.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoline-4-carbaldehyde |

| 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde |

| Quinoline-2-carbaldehyde |

Advanced Applications in Materials Science and Catalysis Utilizing 2 Methylquinoline 4 Carbaldehyde

As a Versatile Building Block for Complex Chemical Architectures

The aldehyde functionality of 2-Methylquinoline-4-carbaldehyde is a key feature that chemists exploit for constructing elaborate molecular frameworks. nbinno.com This reactive site readily participates in condensation, cyclization, and multicomponent reactions, making it a valuable precursor for a wide array of more complex heterocyclic systems. nbinno.comacs.org

Synthesis of Diverse Quinoline (B57606) Derivatives with Tailored Functionalization

The formyl group (-CHO) on the quinoline ring is a versatile handle for introducing a variety of functional groups and extending the molecular structure. chemijournal.com For instance, condensation reactions with primary amines lead to the formation of Schiff bases (imines), while reactions with active methylene (B1212753) compounds can be used to build larger, more complex side chains. chemijournal.commdpi.com Research on related quinoline aldehydes, such as 2-chloroquinoline-3-carbaldehyde, has demonstrated that the aldehyde group can be transformed into hydrazones, oximes, and other derivatives through reactions with hydrazines and hydroxylamine, respectively. nih.gov These transformations allow for the synthesis of quinoline-based compounds with finely tuned electronic and steric properties for various applications. chemijournal.comnih.gov

A variety of synthetic methods, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions, have been employed to produce quinolinecarbaldehydes, which serve as crucial building blocks for further synthetic modifications. mdpi.com

Construction of Fused and Multi-Heterocyclic Systems

The reactivity of the carbaldehyde group is instrumental in the construction of fused and polycyclic heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the quinoline core can be annulated with additional rings. For example, 2-aryl-quinoline-3-carbaldehyde derivatives can undergo intramolecular cyclization to form tetracyclic indenoquinolinones. rsc.org Similarly, 2-chloroquinoline-3-carbaldehyde is a key intermediate for synthesizing fused systems like pyrazolo[3,4-b]quinolines and pyrrolo[3,4-b]quinolin-3-ones. nih.gov

Cascade reactions starting from quinoline aldehydes provide an efficient pathway to complex molecules like thieno[2,3-b]quinolines. rsc.orgbohrium.com These reactions often proceed with high atom economy and stereoselectivity, yielding intricate structures from simple starting materials. rsc.org The reaction of a quinoline carbaldehyde with a compound containing a reactive methylene group and a thiol, for instance, can lead directly to the formation of a fused thiophene ring. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Quinoline Aldehydes

| Starting Material Class | Reagent(s) | Fused System Formed |

|---|---|---|

| 2-Aryl-quinoline-3-carbaldehyde | tert-Butyl hydroperoxide | Indeno[1,2-b]quinolin-11-one rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine (B178648) hydrate (B1144303) | 1H-Pyrazolo[3,4-b]quinolin-3-amine nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one nih.gov |

| 2-Mercaptoquinoline-3-carbaldehyde | α,α-Dicyanoalkenes | Pyrano[2',3':4,5]thieno[2,3-b]quinoline rsc.org |

Preparation of Functionalized Porphyrin Derivatives

Porphyrins are macrocyclic compounds with significant applications in catalysis, medicine, and materials science. nih.gov Their synthesis often involves the acid-catalyzed condensation of pyrrole with an aldehyde. By using this compound in such reactions, a quinoline moiety can be directly incorporated at the meso-positions of the porphyrin ring. This functionalization can significantly alter the photophysical and electronic properties of the porphyrin. nih.govrsc.org

The synthesis of meso-substituted porphyrins can be achieved through various methods, including mixed aldehyde condensations, which allow for the creation of porphyrins with multiple, different substituents. mdpi.com The introduction of a quinoline group can enhance properties like water solubility or provide a coordination site for metal ions, leading to novel photosensitizers or catalysts. nih.gov

Development of Functional Materials and Advanced Optoelectronic Systems

The integration of the this compound scaffold into larger molecular and macromolecular systems is a key strategy for developing new functional materials.

Precursors for Semiconducting Polymers and Other Material Composites

Conjugated polymers are a class of organic materials with semiconducting properties, making them suitable for applications in LEDs, solar cells, and transistors. mdpi.com The aldehyde group of this compound provides a reactive site for polymerization reactions. Through condensation polymerization with other monomers, such as diamines or compounds with activated methyl groups, the quinoline unit can be incorporated into the main chain of a polymer.

This incorporation can impart desirable properties to the resulting polymer, such as improved thermal stability, specific optical absorption and emission characteristics, and enhanced charge transport capabilities. While specific examples utilizing this compound are not prevalent, the principle is well-established for other aromatic aldehydes in the synthesis of polymers like polyphenylene vinylenes (PPVs). mdpi.com

Ligands for Functional Metal Complexes

The most prominent application of quinoline aldehydes in materials science is in the formation of Schiff base ligands and their corresponding metal complexes. ckthakurcollege.net The aldehyde group readily condenses with a primary amine to form a Schiff base, which contains an imine (C=N) bond. ckthakurcollege.net The resulting ligand can coordinate to metal ions using the imine nitrogen and the quinoline ring's nitrogen atom, acting as a bidentate or multidentate chelating agent. ckthakurcollege.netmdpi.com

These quinoline Schiff base complexes have been extensively studied for a wide range of applications. ckthakurcollege.net The choice of metal ion (e.g., copper, nickel, cobalt, zinc) and the specific structure of the Schiff base ligand allow for the fine-tuning of the complex's electronic, magnetic, and catalytic properties. tandfonline.comnih.gov Such complexes have shown potential in catalysis, as sensors for specific metal ions, and as components in functional materials. ckthakurcollege.net The coordination of the Schiff base to a metal ion often enhances its biological activity compared to the free ligand. ckthakurcollege.netbendola.com

Table 2: Coordination Behavior of Quinoline-Derived Schiff Base Ligands

| Ligand Donor Atoms | Potential Metal Ions | Resulting Complex Geometry (Examples) |

|---|---|---|

| N, N | Cu(II), Ni(II) | Square Planar, Octahedral nih.gov |

| N, O | Cu(II), Co(II), Ni(II), Cd(II) | Octahedral tandfonline.com |

| N, N, O, O (Tetradentate) | Various Transition Metals | Octahedral ckthakurcollege.net |

Components for Supramolecular Host Materials

The aldehyde functionality of this compound serves as a key reactive site for the construction of complex, three-dimensional supramolecular structures, such as metal-organic cages (MOCs). These self-assembled architectures are of great interest for their potential applications in molecular recognition, encapsulation, and catalysis.

While direct studies specifying this compound in the formation of supramolecular hosts are not extensively documented, the broader class of quinoline aldehydes is recognized for its potential in forming coordination-driven self-assembled structures. The nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group can act as coordination sites for metal ions, leading to the formation of discrete, well-defined cages. The general principle involves the reaction of a di- or tri-topic amine with an aldehyde, such as a quinoline-4-carbaldehyde (B127539) derivative, in the presence of a metal ion that templates the formation of the cage structure. The resulting imine bonds are often dynamic, allowing for error-correction during the self-assembly process to yield the thermodynamically most stable cage structure.

Table 1: Examples of Aldehyde-Containing Building Blocks in Supramolecular Cage Synthesis

| Aldehyde Precursor | Amine Linker | Metal Ion Template | Resulting Cage Topology |

| Terephthaldehyde | Tris(4-aminophenyl)amine | Pd(II) | Pd12L24 |

| 1,3,5-Triformylbenzene | 1,3,5-Tris(4-aminophenyl)benzene | Cu(II) | Cu24L24 |

| Quinoline-4-carbaldehyde (hypothetical) | Ethylenediamine | Zn(II) | MxLy (e.g., M2L4 or M4L6) |

This table includes examples of aldehydes used in the synthesis of supramolecular cages to illustrate the general methodology. The entry for quinoline-4-carbaldehyde is hypothetical to demonstrate its potential role.

Intermediates for Solar Cell Materials (e.g., Perovskite, Organic Photovoltaics)

The quinoline moiety is a well-known electron-withdrawing group, a property that is highly desirable in materials for organic electronics, including organic photovoltaics (OPVs) and as components in perovskite solar cells. While specific research detailing the use of this compound as a direct intermediate is limited, its structural motifs are relevant to the design of materials for these applications.

In the context of organic photovoltaics , derivatives of quinoline can be incorporated into donor or acceptor molecules to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The aldehyde group of this compound offers a synthetic handle for further functionalization, allowing it to be integrated into larger conjugated systems. For instance, it can undergo condensation reactions with active methylene compounds to extend the π-conjugation, a common strategy in the design of organic dyes and polymers for OPVs.

For perovskite solar cells , organic molecules are often used as charge-transporting layers or as additives to improve the stability and morphology of the perovskite film. Quinoline-based compounds have been investigated for these purposes. Although not directly used in the perovskite crystal structure, derivatives of this compound could potentially be synthesized to act as hole-transporting or electron-transporting materials, or as passivating agents at the perovskite interfaces to reduce defects.

Table 2: Potential Roles of this compound Derivatives in Solar Cell Technologies

| Solar Cell Type | Potential Application | Function |

| Organic Photovoltaics (OPV) | Intermediate for donor/acceptor materials | Tuning of electronic energy levels, extension of π-conjugation |

| Perovskite Solar Cells | Intermediate for charge transport layers | Hole or electron transport |

| Perovskite Solar Cells | Intermediate for interface modifiers | Passivation of perovskite surface defects |

| Dye-Sensitized Solar Cells (DSSC) | Intermediate for organic sensitizers | Anchoring to semiconductor surface and facilitating charge injection |

Applications in Catalysis and Catalytic System Design

The reactivity of the aldehyde group and the electronic nature of the quinoline ring in this compound make it a candidate for applications in advanced catalysis, including synergistic systems and the design of stimuli-responsive catalysts.

Role in Synergistic Catalysis for Complex Cascade Reactions

Synergistic catalysis, where multiple catalysts work in concert to promote a sequence of reactions in a single pot, is a powerful tool for the efficient synthesis of complex molecules. While specific examples detailing the role of this compound in synergistic cascade reactions are not prominent in the literature, its functional groups suggest potential applications.

The aldehyde can participate in a variety of transformations, such as aldol (B89426) reactions, Knoevenagel condensations, and imine formations, which are common steps in cascade sequences. The quinoline core can act as a ligand for a metal catalyst or possess inherent catalytic activity. In a hypothetical synergistic system, the quinoline nitrogen could coordinate to a Lewis acid catalyst, activating a substrate, while the aldehyde group undergoes a transformation catalyzed by a separate organocatalyst. This dual functionality within one molecule could enable the design of intricate cascade reactions for the synthesis of complex heterocyclic structures.

Design of Photoswitchable Internal Catalysts and Dynamic Covalent Networks

The concept of photoswitchable catalysts, where the activity of a catalyst can be turned on or off with light, is a rapidly developing area of research. This is often achieved by incorporating a photoisomerizable unit, such as an azobenzene, into the catalyst structure. While there is no direct evidence of this compound being used for this purpose, its structure lends itself to such modifications. The aldehyde group could be used to link the quinoline moiety to a photoswitchable unit, potentially modulating the Lewis basicity of the quinoline nitrogen upon photoisomerization and thereby altering its catalytic activity.

Furthermore, the reversible formation of imine bonds from aldehydes makes this compound a potential building block for dynamic covalent networks (DCNs) . DCNs are polymer networks held together by reversible covalent bonds, which can rearrange under certain conditions, leading to materials that are self-healing, adaptable, and recyclable. By reacting this compound with multifunctional amines, a DCN based on reversible imine linkages could be formed. The properties of such a network would be influenced by the rigidity and electronic nature of the quinoline units.

Future Research Directions and Emerging Avenues for 2 Methylquinoline 4 Carbaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

The classical syntheses of quinolines, such as the Doebner-von Miller and Pfitzinger reactions, often require harsh conditions and can generate significant waste. sci-hub.se Future research will undoubtedly focus on developing greener, more sustainable methods for the synthesis of 2-Methylquinoline-4-carbaldehyde and its derivatives. This includes the exploration of:

Catalytic C-H Activation: Direct functionalization of C-H bonds is an atom-economical approach to building molecular complexity. Research into transition-metal catalyzed C-H activation of the methyl group at the C2 position of the quinoline (B57606) ring could provide a direct and efficient route to this compound from readily available 2-methylquinoline (B7769805). nih.gov

One-Pot, Multi-Component Reactions: Designing novel multi-component reactions that assemble the this compound core in a single step from simple, readily available starting materials would significantly improve efficiency and reduce waste. sci-hub.se

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purities. Adapting existing or developing new synthetic routes for this compound to flow conditions is a promising area of investigation.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, contributing to a more sustainable manufacturing process.

Advanced Functionalization for Enhanced Chemical Space and Diversity

The true potential of this compound lies in its ability to be further functionalized, expanding its chemical space and allowing for the creation of diverse libraries of compounds for screening. Future efforts will likely concentrate on:

Late-Stage Functionalization: Developing methods for the selective modification of the quinoline core and the aldehyde group at a late stage in a synthetic sequence allows for the rapid generation of analogs with diverse properties. This could involve selective halogenation, nitration, or amination of the aromatic ring.

Diverse Condensation Reactions: Moving beyond simple Schiff base formation, the aldehyde group can participate in a wide array of condensation reactions. Exploring its reactivity with various nucleophiles, such as active methylene (B1212753) compounds, organometallic reagents, and novel hydrazide derivatives, will lead to a vast array of new molecular architectures. mdpi.comtandfonline.com

Click Chemistry: The introduction of "clickable" handles, such as azides or alkynes, onto the this compound scaffold would enable its facile conjugation to other molecules of interest, including polymers, biomolecules, and nanoparticles, via highly efficient and selective click reactions.

Integration into Hybrid and Nanostructured Material Systems

The unique photophysical and electronic properties of the quinoline ring make this compound an attractive component for advanced materials. Future research will explore its integration into:

Metal-Organic Frameworks (MOFs): The aldehyde functionality can be used to postsynthetically modify MOFs, introducing new functionalities and tuning the properties of the framework for applications in gas storage, separation, and catalysis. Alternatively, this compound derivatives could be designed as organic linkers for the de novo synthesis of novel MOFs.

Conjugated Polymers: Incorporation of the this compound unit into the backbone of conjugated polymers could lead to new materials with tailored electronic and optical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Nanoparticles and Quantum Dots: The quinoline moiety can act as a capping agent or be incorporated into the structure of nanoparticles and quantum dots, modifying their surface chemistry and photophysical properties for applications in bioimaging and sensing.

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research should leverage a synergistic approach combining:

In-situ Spectroscopic Techniques: Utilizing techniques like NMR, IR, and Raman spectroscopy to monitor reactions in real-time can provide valuable insights into the formation of intermediates and transition states.

Kinetic Studies: Detailed kinetic analysis of key reactions will help to elucidate rate-determining steps and the influence of various reaction parameters. marquette.edu

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, complementing experimental findings. nih.gov A deeper understanding of the mechanistic pathways will enable the rational design of more efficient and selective synthetic methods. marquette.edu

Computational Design and Predictive Modeling of Novel Derivatives with Desired Properties

The power of in silico methods can be harnessed to accelerate the discovery of new this compound derivatives with specific functionalities. Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to identify the key structural features of this compound derivatives that are responsible for a particular biological activity or material property. mdpi.com This information can then be used to design new compounds with enhanced performance.

Virtual Screening: Large virtual libraries of this compound derivatives can be computationally screened against biological targets or for specific material properties, prioritizing the most promising candidates for synthesis and experimental evaluation.

Predictive Modeling of Physicochemical Properties: Computational tools can be used to predict key physicochemical properties of new derivatives, such as solubility, stability, and electronic properties, guiding the design of molecules with optimal characteristics for a given application. mdpi.com

The continued exploration of this compound, guided by these future research directions, promises to unlock a wealth of new scientific knowledge and technological innovation. The synergy between novel synthetic methodologies, advanced functionalization strategies, and powerful computational tools will undoubtedly lead to the development of next-generation materials and therapeutics based on this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methylquinoline-4-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely reported method involves the Wittig-olefination–Claisen rearrangement pathway. For example, reacting a quinoline precursor with a Wittig reagent (e.g., Ph₃P⁺CH₂OCH₂CH=CHCH₃Cl⁻) under basic conditions (t-BuOK in THF at 0°C), followed by thermal rearrangement in xylene under reflux . Yield optimization can be achieved by adjusting stoichiometry, solvent polarity, and reaction time. Characterization via NMR and HPLC is critical to confirm purity.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For example, monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 4.1001 Å, b = 15.3464 Å, and c = 20.3037 Å have been reported for related quinoline-4-carbaldehyde derivatives . Complementary techniques include:

- FT-IR : To identify aldehyde (C=O stretch ~1700 cm⁻¹) and quinoline ring vibrations.

- ¹H/¹³C NMR : To resolve methyl group signals (δ ~2.5 ppm) and aldehyde protons (δ ~10 ppm).

- Mass spectrometry (HRMS) : For molecular ion confirmation.

Q. What are the common biological applications of this compound derivatives in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for synthesizing antimicrobial and anticancer agents. For instance:

- Metal complexes : Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) enhances antibacterial activity against Staphylococcus aureus and Escherichia coli .